molecular formula C10H14BNO4 B1522732 (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid CAS No. 4540-87-8

(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid

Cat. No.: B1522732
CAS No.: 4540-87-8
M. Wt: 223.04 g/mol
InChI Key: KHMDIKNZIMHPTI-UHFFFAOYSA-N
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Description

(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid is a useful research compound. Its molecular formula is C10H14BNO4 and its molecular weight is 223.04 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be a variety of organic compounds that participate in these reactions.

Mode of Action

The (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura cross-coupling reactions . In this process, the boronic acid transfers its organic group to a metal catalyst, typically palladium .

Biochemical Pathways

The this compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is a carbon–carbon bond-forming reaction that is widely used in organic chemistry. The downstream effects of this pathway include the formation of new organic compounds with complex structures .

Pharmacokinetics

It’s known that the compound should be stored in an inert atmosphere and under -20°c , which suggests that its stability and bioavailability could be affected by temperature and atmospheric conditions.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds, which can be used in various applications in organic chemistry .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of an inert atmosphere . These conditions are necessary to maintain the stability of the compound and ensure its efficacy in Suzuki–Miyaura cross-coupling reactions .

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)ethylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4/c13-10(12-7-6-11(14)15)16-8-9-4-2-1-3-5-9/h1-5,14-15H,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMDIKNZIMHPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCNC(=O)OCC1=CC=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675336
Record name (2-{[(Benzyloxy)carbonyl]amino}ethyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4540-87-8
Record name (2-{[(Benzyloxy)carbonyl]amino}ethyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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